molecular formula C14H11N3OS B2533520 (E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-80-4

(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2533520
CAS No.: 2035003-80-4
M. Wt: 269.32
InChI Key: VSASPBITFVNWAX-ONEGZZNKSA-N
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Description

The compound “(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule that contains several interesting functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing nitrogen atoms. This core is attached to a thiophen-2-yl group and an acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The pyrazolo[1,5-a]pyridine core would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group could enhance its solubility in polar solvents .

Scientific Research Applications

1. Potential Insecticidal Agents

A study by Soliman et al. (2020) synthesized a novel series of biologically active heterocyclic compounds, including derivatives of pyrazole, thiazole, pyridine, acrylamide, and thiophene. These compounds were developed as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds exhibited potent toxic effects, indicating their potential use in agricultural pest control. The structural elucidation of these compounds was achieved through various spectral analyses (Soliman et al., 2020).

2. Antioxidant and Anti-inflammatory Properties

Another study focused on the synthesis of derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. These compounds, including pyrimidine-2-thiol and pyrazole derivatives, demonstrated potent anti-inflammatory activities both in vitro and in vivo. Additionally, they exhibited promising antioxidant activities, highlighting their potential in chemotherapeutic applications (Shehab et al., 2018).

3. Antimicrobial Activity

The synthesis and antimicrobial activity of various heterocyclic compounds, including those incorporating the pyrazolopyridine moiety, were explored by Abu-Melha (2013). The synthesized compounds were evaluated as antimicrobial agents, indicating their potential in the development of new antimicrobial drugs (Abu-Melha, 2013).

4. Structure Determination and Bioactivity

The structure of a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was determined using NMR spectroscopy and single-crystal X-ray diffraction by Kariuki et al. (2022). This highlights the importance of structural analysis in understanding the bioactivity and potential applications of these compounds (Kariuki et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications, for example in the field of medicinal chemistry .

Properties

IUPAC Name

(E)-N-pyrazolo[1,5-a]pyridin-5-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASPBITFVNWAX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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